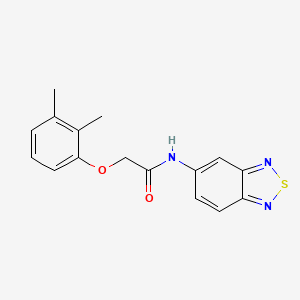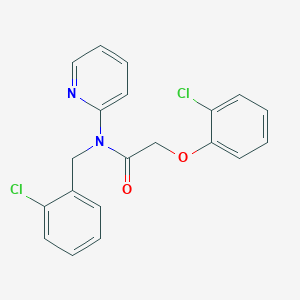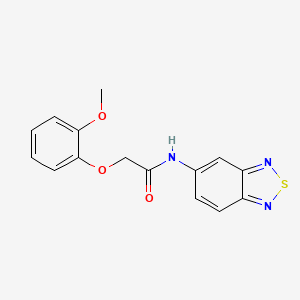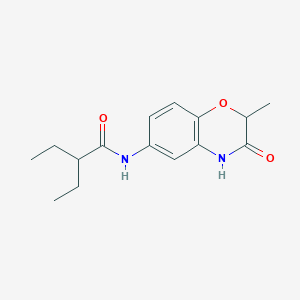![molecular formula C17H12O5 B14980346 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetic acid](/img/structure/B14980346.png)
2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetic acid is a compound that belongs to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of a chromen-2-one moiety linked to a phenylacetic acid group. Coumarins have been widely studied for their potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetic acid typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with phenylacetic acid derivatives. One common method includes the use of dichloromethane as a solvent and triethylamine as a base at room temperature. The reaction proceeds efficiently, yielding the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a fluorescent probe.
Medicine: Explored for its anti-inflammatory, anticoagulant, and anticancer activities.
Industry: Utilized in the development of dyes, optical brighteners, and other functional materials.
Wirkmechanismus
The mechanism of action of 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetic acid involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its therapeutic effects. The compound also modulates reactive oxygen species and affects microtubule polymerization, contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 2-oxo-4-phenyl-2H-chromen-7-yl acetate
Uniqueness
2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetic acid stands out due to its unique combination of the chromen-2-one moiety and phenylacetic acid group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness .
Eigenschaften
Molekularformel |
C17H12O5 |
|---|---|
Molekulargewicht |
296.27 g/mol |
IUPAC-Name |
2-(2-oxochromen-7-yl)oxy-2-phenylacetic acid |
InChI |
InChI=1S/C17H12O5/c18-15-9-7-11-6-8-13(10-14(11)22-15)21-16(17(19)20)12-4-2-1-3-5-12/h1-10,16H,(H,19,20) |
InChI-Schlüssel |
RSJIHDBGVSYSFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B14980265.png)

methanone](/img/structure/B14980274.png)

![3,5-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14980302.png)
![1-cyclopentyl-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14980310.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14980313.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B14980314.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide](/img/structure/B14980315.png)


![N-(4-ethoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14980343.png)
![N-Cyclopentyl-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14980353.png)
![N-(3-chlorophenyl)-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14980354.png)
